1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
Properties
IUPAC Name |
1-ethyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-8-10-7-5-3-4-6-9(7)13-11(10)12(16)15-14-8/h3-6,13H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLODGXHJBVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520789 | |
| Record name | 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90016-89-0 | |
| Record name | 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions. This reaction yields 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, which can then be further modified through alkylation reactions to introduce the ethyl group at the 1-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
Alkylation at the indole or pyridazine nitrogen enhances pharmacological activity. Reactions with alkyl halides (e.g., benzyl bromide, allyl bromide) produce mono- or dialkylated derivatives depending on base/solvent systems .
| Alkylating Agent | Base/Solvent | Product Type | Yield |
|---|---|---|---|
| Amyl bromide | K₂CO₃/acetone | Monoalkylated (N-5) | 44% |
| Allyl bromide | KOH/DMSO | Dialkylated (N-5, N-3) | 55–60% |
Example Product (5-Allyl derivative):
Thionation
The carbonyl group at position 4 undergoes thionation with phosphorus pentasulfide (P₂S₅) in pyridine, yielding the thione analog .
Reaction Scheme:
| Reagent | Solvent | Temperature | Product Yield |
|---|---|---|---|
| P₂S₅ | Pyridine | 80°C, 4h | 68% |
Application: Enhanced PI3K/AKT/mTOR pathway inhibition compared to the parent compound .
Hydrazinolysis
Hydrazinolysis of ester derivatives (e.g., ethyl chloroacetate adducts) generates hydrazide-functionalized analogs with improved solubility and bioactivity .
Reaction Conditions:
| Starting Ester | Product | Yield | Biological Activity |
|---|---|---|---|
| Monoester 10 | Monohydrazide 12 | 72% | Pro-apoptotic gene upregulation |
Oxidation and Reduction
The compound participates in redox reactions:
-
Oxidation: Forms hydroxylated derivatives using H₂O₂/Fe²⁺.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) yields saturated analogs.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | H₂O₂, FeSO₄, 60°C | 4-Hydroxy derivative | 52% |
| Reduction | H₂ (1 atm), Pd/C, ethanol | Tetrahydro-pyridazinoindole | 85% |
Cycloaddition Reactions
The compound reacts with 1,2-diaza-1,3-dienes to form polycyclic scaffolds via [4+2] cycloaddition, enabling access to complex drug candidates .
Example Reaction:
-
Reactant: Linear diaza-diene (R = CO₂Et).
-
Product: Pyrrolo[2,3-b]indole derivatives (IC₅₀ < 10 µM in breast cancer models) .
Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at position 3, broadening structural diversity .
| Coupling Partner | Catalyst | Product Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 78% |
Scientific Research Applications
Synthesis of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
The synthesis typically involves the reaction of hydrazine hydrate with suitable indole derivatives. For instance, a common method includes refluxing ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol to yield this compound. This process can be optimized for yield and purity through recrystallization techniques .
Biological Activities
Anticancer Properties
Research indicates that derivatives of pyridazino[4,5-b]indole, including this compound, exhibit significant anticancer activity. Specifically, these compounds have been identified as phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway is crucial in cancer cell proliferation and survival; thus, inhibiting this pathway can be a promising therapeutic strategy for breast cancer and other malignancies .
Other Pharmacological Effects
In addition to anticancer properties, this compound has shown potential in various other pharmacological areas:
- HIV Inhibition : Some pyridazino[4,5-b]indole derivatives have demonstrated activity against HIV reverse transcriptase.
- Antimicrobial Activity : These compounds also exhibit antimicrobial properties against various pathogens.
- Cardiovascular Effects : Certain derivatives have been studied for their ability to inhibit thromboxane synthetase and manage hypertension .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one involves the inhibition of key molecular targets such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyridazino[4,5-b]indol-4-one core allows for diverse substitutions, which critically influence biological activity. Key analogs and their structural distinctions are summarized below:
Key Observations :
- Ethyl vs. Allyl/Benzyl Groups : The ethyl group in the target compound likely improves metabolic stability compared to allyl or benzyl substituents, which may increase reactivity or susceptibility to oxidation .
- Sulfur-Containing Derivatives : Alkylsulfanyl analogs (e.g., from ) demonstrate enhanced anticancer activity via EGFR/PI3K-AKT pathway inhibition, suggesting sulfur atoms contribute to target binding.
- Aryl Substitutions : Compounds with aryl groups at position 1 (e.g., furan-2-yl) show improved kinase inhibition (DYRK1A IC50 ~1 μM), indicating that bulkier substituents may enhance affinity .
Pharmacological Activities
Pyridazinoindole derivatives exhibit broad bioactivities, as highlighted below:
Key Comparisons :
- Neuroprotection vs. Antiviral Activity : SSR180575 and ZFD-10 exemplify the scaffold's versatility, targeting unrelated pathways (TSPO/PBR vs. viral polymerase) .
- Cancer Therapeutics : Alkylsulfanyl derivatives outperform the ethyl-substituted compound in reported anticancer efficacy, likely due to sulfur-mediated target engagement .
- Kinase Inhibition : Aryl-substituted analogs (e.g., furan-2-yl) show superior DYRK1A inhibition compared to alkylated variants, suggesting substituent polarity and π-π interactions are critical .
Physicochemical Properties :
- Lipophilicity : The ethyl group increases logP relative to polar substituents (e.g., hydroxyl or carboxyl), enhancing membrane permeability.
- Melting Points : Ethyl derivatives typically exhibit melting points ~230–240°C, similar to benzyl analogs but lower than sulfur-containing derivatives (e.g., 153–154°C for diethyl esters ).
Biological Activity
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one is a compound belonging to the pyridazino[4,5-b]indole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly in cancer therapy, and summarizes relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique scaffold that includes a pyridazine ring fused with an indole structure. The synthesis of this compound typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate under reflux conditions, leading to the formation of the desired pyridazino derivative .
Anticancer Properties
Recent studies have highlighted the potent anticancer activity of this compound through various mechanisms:
- PI3K Inhibition : The compound has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a critical role in cell proliferation and survival pathways. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against breast cancer cell lines (MCF-7), with IC50 values ranging from 4.24 to 9.43 μM .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This is evidenced by the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes in treated cells .
- Cytotoxicity : In vivo studies on EAC-bearing mice showed that treatment with this compound resulted in prolonged survival and decreased ascitic fluid volume, indicating its potential as an effective anticancer agent .
Other Pharmacological Activities
Beyond its anticancer effects, this compound also exhibits:
- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens .
- HIV Inhibition : The compound has shown potential as an inhibitor of HIV-1 reverse transcriptase, suggesting its utility in antiviral therapies .
Case Studies
Several case studies have documented the efficacy of this compound in different experimental models:
- Study on Breast Cancer : A study evaluated several derivatives against MCF-7 cells and found that compounds with hydrazide groups displayed enhanced cytotoxicity and selectivity towards cancer cells compared to normal cell lines .
- Neuroprotective Effects : Another investigation into related compounds indicated neuroprotective properties associated with peripheral benzodiazepine binding sites, suggesting a broader therapeutic potential beyond oncology .
Research Findings Summary Table
Q & A
What are the standard synthetic routes for 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one?
Level: Basic
Methodological Answer:
The core scaffold is synthesized via cyclocondensation of hydrazine hydrate with indole derivatives. A typical procedure involves:
- Step 1: Refluxing 1.0 mmol of precursor 1 (e.g., 3-formylindole-2-carboxylate) with 2.0 mmol hydrazine hydrate in ethanol for 3 hours.
- Step 2: Cooling the mixture to crystallize the product, followed by recrystallization in ethanol to yield 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one derivatives .
- Ethylation: Introducing the ethyl group may involve alkylation reactions with ethyl halides or substitution under basic conditions.
How is the compound characterized after synthesis?
Level: Basic
Methodological Answer:
Characterization employs:
- Spectroscopy: NMR (1H/13C) for structural elucidation, IR for functional group analysis (e.g., carbonyl at ~1700 cm⁻¹).
- Mass Spectrometry: High-resolution MS to confirm molecular weight.
- X-ray Crystallography: Resolve tautomeric forms and confirm regiochemistry (e.g., distinguishing 1-oxo vs. 4-oxo isomers) .
What are common derivatives synthesized from this compound?
Level: Basic
Methodological Answer:
Derivatization strategies include:
- Imine Formation: Reacting the amino group with aldehydes (e.g., 4-hydroxybenzaldehyde) under solvent-free conditions, yielding Schiff bases .
- Amide Derivatives: Treatment with chloroacetyl chloride followed by amines to form acetamido derivatives .
- Substitution Reactions: Brominated intermediates allow further functionalization (e.g., Suzuki coupling for aryl group introduction) .
How to analyze tautomeric equilibria in pyridazinoindole derivatives?
Level: Advanced
Methodological Answer:
Tautomerism between 1-oxo and 4-oxo forms is studied via:
- Dynamic NMR: Monitor proton shifts under variable temperatures to detect tautomeric exchange.
- X-ray Diffraction: Compare crystal structures to identify dominant tautomers.
- Reaction Trapping: Isolate hydrazones under mild conditions to "freeze" tautomeric states for analysis .
How to optimize multi-step synthesis involving halogenated intermediates?
Level: Advanced
Methodological Answer:
For brominated intermediates (e.g., 6-bromo-2-bromomethyl derivatives):
- Halogenation: Use NBS (N-bromosuccinimide) or Br₂ in DCM for selective bromination.
- Cyclization: React with 80% hydrazine hydrate under reflux to form pyridazinoindole rings.
- Key Conditions:
What strategies ensure regioselective synthesis to avoid disubstituted byproducts?
Level: Advanced
Methodological Answer:
- Steric Control: Use bulky substituents (e.g., cyclopropyl groups) to direct reactions to less hindered positions.
- Temperature Modulation: Low temperatures (−20°C) favor kinetic control, reducing undesired substitutions.
- Protecting Groups: Temporarily block reactive sites (e.g., benzyloxy groups) during critical steps .
How to design experiments to study bioactivity (e.g., kinase inhibition)?
Level: Advanced
Methodological Answer:
- Enzyme Assays: Use recombinant PI3K isoforms in ATPase assays with fluorescent ATP analogs.
- Dose-Response Curves: Test compound at 0.1–100 µM concentrations to calculate IC₅₀ values.
- Control Experiments: Compare with known inhibitors (e.g., LY294002) and validate via Western blotting for downstream targets like Akt phosphorylation .
What are the challenges in synthesizing 8-substituted derivatives?
Level: Advanced
Methodological Answer:
- Synthetic Accessibility: Direct substitution at the 8-position is sterically hindered. Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce substituents.
- Alternative Routes: Start with pre-functionalized indoles (e.g., 8-benzyloxyindole) before cyclization .
How to address low yields in imine formation reactions?
Level: Advanced
Methodological Answer:
- Solvent-Free Conditions: Improve reaction efficiency by eliminating solvent polarity effects.
- Catalysis: Add a catalytic amount of acetic acid to accelerate Schiff base formation.
- Exception: 4-Hydroxybenzaldehyde yields higher imine formation (~60%) due to intramolecular H-bonding stabilization .
What computational methods predict the compound’s reactivity?
Level: Advanced
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model electrophilic Fukui indices, identifying reactive sites for substitution.
- Molecular Docking: Simulate binding to kinase active sites (e.g., PI3Kγ) with AutoDock Vina to guide structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
